REACTION_CXSMILES
|
[Cl:1][S:2]([C:5]1[C:6]([C:10](Cl)=[O:11])=[CH:7][S:8][CH:9]=1)(=[O:4])=[O:3].[CH3:13][OH:14].Cl>C(Cl)(Cl)Cl>[CH3:13][O:14][C:10]([C:6]1[C:5]([S:2]([Cl:1])(=[O:4])=[O:3])=[CH:9][S:8][CH:7]=1)=[O:11]
|
Name
|
4-chlorosulfonylthiophene-3-carboxylic acid chloride
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C(=CSC1)C(=O)Cl
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated
|
Type
|
CUSTOM
|
Details
|
The mixture is then evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue crystallizing out
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CSC=C1S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |